2-OXO-2-PHENYLETHYL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE
Description
2-OXO-2-PHENYLETHYL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE is a chemical compound with the molecular formula C22H15Cl2NO4 It is known for its unique structure, which includes a phenylethyl group, a dichlorobenzoyl group, and a benzoate moiety
Properties
Molecular Formula |
C22H15Cl2NO4 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
phenacyl 3-[(2,4-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H15Cl2NO4/c23-16-9-10-18(19(24)12-16)21(27)25-17-8-4-7-15(11-17)22(28)29-13-20(26)14-5-2-1-3-6-14/h1-12H,13H2,(H,25,27) |
InChI Key |
LPQAJOZNYWJJBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE typically involves the reaction of 2-oxo-2-phenylethylamine with 3-[(2,4-dichlorobenzoyl)amino]benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl acetate: Similar structure but with an acetate group instead of the benzoate moiety.
2-Oxo-2-phenylethyl benzoate: Lacks the dichlorobenzoyl group.
3-[(2,4-Dichlorobenzoyl)amino]benzoic acid: Similar but without the phenylethyl group.
Uniqueness
2-OXO-2-PHENYLETHYL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE is unique due to the presence of both the phenylethyl and dichlorobenzoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
